![molecular formula C20H19N3O2 B2869239 N-benzyl-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide CAS No. 73402-32-1](/img/structure/B2869239.png)
N-benzyl-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-benzyl-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide, also known as BmPDA, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and pharmacology. BmPDA is a heterocyclic compound that belongs to the pyridazinone family and has a molecular weight of 375.45 g/mol.
Scientific Research Applications
Cardiotonic Activity
Dihydropyridazinone derivatives, structurally similar to the compound of interest, have been identified as potent positive inotropes, indicating their potential use in cardiac therapy. For instance, certain dihydropyridazinone compounds demonstrated significant inotropic activity in dogs, suggesting their potential as long-acting oral inotropes for heart failure treatment (Robertson et al., 1986).
Antitumor Activity
A study on 2-(4-aminophenyl)benzothiazole derivatives, which share a similar pharmacophoric group with the compound , revealed considerable anticancer activity against various cancer cell lines. This highlights the potential of such compounds in developing new anticancer therapies (Yurttaş et al., 2015).
Metabolic Stability Enhancement
Investigations into phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors have shown that structural modifications to enhance metabolic stability can lead to compounds with significant in vitro potency and in vivo efficacy. This suggests a pathway for modifying the compound of interest to improve its pharmacokinetic properties (Stec et al., 2011).
Photochemical and Thermochemical Modeling
Benzothiazolinone acetamide analogs have been studied for their potential as photosensitizers in dye-sensitized solar cells (DSSCs), indicating the broad applicability of such compounds beyond pharmaceuticals into materials science and renewable energy technologies (Mary et al., 2020).
Molecular Docking and Computational Studies
Theoretical investigations, including computational calculations and molecular docking studies, have been applied to various sulfonamide derivatives for antimalarial and potential COVID-19 applications. This approach could be relevant for exploring the biological interactions and therapeutic potential of the compound of interest (Fahim & Ismael, 2021).
properties
IUPAC Name |
N-benzyl-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-15-7-9-17(10-8-15)18-11-12-20(25)23(22-18)14-19(24)21-13-16-5-3-2-4-6-16/h2-12H,13-14H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMRDFNIFAFVCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.